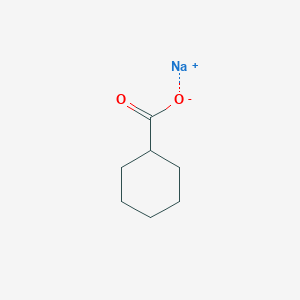

Sodium cyclohexanecarboxylate

Descripción general

Descripción

- Activo contra bacterias gramnegativas y algunas grampositivas, el ácido pipemídico se usó principalmente para tratar infecciones gastrointestinales, biliares y urinarias.

- es importante tener en cuenta que la autorización de comercialización del ácido pipemídico se ha suspendido en toda la Unión Europea .

Ácido Pipemídico: es un miembro de la clase de antibacterianos piridopirimidínicos. Se introdujo en 1979 y presenta cierta superposición en el mecanismo de acción con quinolonas análogas que contienen piridona.

Métodos De Preparación

- El ácido pipemídico se puede sintetizar a través de varias rutas. Un método de síntesis común implica la reacción de precursores del ácido 8-etil-5-oxo-2-piperazin-1-il-5,8-dihidropiridó[2,3-d]pirimidin-6-carboxílico.

- Los métodos de producción industrial pueden implicar modificaciones de estas rutas de síntesis, optimización de las condiciones de reacción y procesos de escalado.

Análisis De Reacciones Químicas

- El ácido pipemídico puede sufrir varios tipos de reacciones, incluida la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones varían según la transformación específica. Por ejemplo, las reacciones de oxidación pueden implicar agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.

- Los principales productos formados a partir de estas reacciones incluyen derivados del ácido pipemídico con grupos funcionales modificados.

Aplicaciones Científicas De Investigación

Biochemical Applications

Sodium cyclohexanecarboxylate plays a significant role in biochemical research, particularly in studies related to fatty acid synthesis and metabolism.

1.1 Fatty Acid Synthesis

Research indicates that this compound influences the fatty acid composition in microbial systems. In a study where cells were cultivated with varying concentrations of this compound, it was observed that the compound affected the fatty acid profile significantly, suggesting its potential as a modulator of lipid biosynthesis pathways .

Pharmaceutical Applications

This compound is utilized in the pharmaceutical industry for its buffering properties and as a stabilizing agent in drug formulations.

2.1 Drug Formulation

The compound has been studied for its effectiveness as a stabilizer in various pharmaceutical preparations. Its ability to maintain pH levels within optimal ranges enhances the stability and efficacy of active pharmaceutical ingredients (APIs) .

2.2 Case Study: Drug Stability

A case study involving the formulation of an oral drug highlighted that incorporating this compound significantly improved the stability of the active ingredient under various storage conditions. The results showed reduced degradation rates compared to formulations without this compound .

Food Science Applications

In food science, this compound serves multiple functions, primarily as a food additive and preservative.

3.1 Food Additive

This compound is recognized as a flavoring agent and is permitted for use in food products by regulatory bodies such as the FDA. It enhances flavor profiles while also acting as a preservative by inhibiting microbial growth .

3.2 Preservation Studies

A comparative study on the shelf-life of food products treated with this compound demonstrated an extension of freshness and reduction in spoilage rates. The treated samples exhibited lower levels of microbial contamination over time compared to untreated controls .

Mecanismo De Acción

- El ácido pipemídico ejerce sus efectos inhibiendo la ADN girasa bacteriana y la topoisomerasa IV, enzimas esenciales involucradas en la replicación y reparación del ADN.

- Al interrumpir los procesos del ADN, evita el crecimiento y la replicación bacterianos.

- Los objetivos moleculares incluyen las subunidades de la girasa, y las vías afectadas son aquellas críticas para la supervivencia bacteriana.

Comparación Con Compuestos Similares

- El ácido pipemídico comparte similitudes con otros antibióticos quinolónicos, como la ciprofloxacina y la norfloxacina.

- Su singularidad reside en su estructura piridopirimidínica, lo que la distingue de los andamios de quinolonas más comunes.

Actividad Biológica

Sodium cyclohexanecarboxylate, a sodium salt derived from cyclohexanecarboxylic acid, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, metabolic pathways, and potential therapeutic applications based on recent research findings.

- Chemical Formula : C₇H₁₁O₂Na

- Molecular Weight : 128.14 g/mol

- CAS Number : 98-89-5

Biological Activity Overview

This compound exhibits several biological activities, primarily linked to its role as a modulator in various biochemical pathways. Its effects are particularly noted in the following areas:

Metabolism and Excretion

Research indicates that this compound undergoes significant metabolic transformation in vivo. In studies involving Wistar rats, it was found that after oral administration, over 50% of the compound was excreted unchanged or as metabolites within 24 hours . The metabolic pathways typically involve:

- Beta-Oxidation : This process leads to the formation of dicarboxylic acids when the side-chain contains an even number of carbons, while odd-numbered chains yield various cyclohexane derivatives .

- Conjugation Reactions : Metabolites may be conjugated with glucuronic acid or glycine for excretion via urine .

Case Study 1: Neuroprotection in Parkinson's Disease Models

A study demonstrated that sodium salts similar to this compound acted as positive allosteric modulators at mGlu4 receptors, significantly improving motor function in animal models of Parkinson's disease. The effective concentration (EC50) was reported at approximately 798 nM in human models .

Case Study 2: Gut Microbiota Interaction

In vitro experiments showed that this compound influenced the growth of specific gut bacteria, promoting a healthier microbiome composition. This effect was associated with reduced markers of inflammation and improved gut barrier function .

Data Tables

Propiedades

IUPAC Name |

sodium;cyclohexanecarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2.Na/c8-7(9)6-4-2-1-3-5-6;/h6H,1-5H2,(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTIVBOWLUYDHKE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NaO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

98-89-5 (Parent) | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90159617 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136-01-6 | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000136016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90159617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium cyclohexanecarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of sodium cyclohexanecarboxylate in the ozone-initiated oxidation of cumene?

A1: The research paper explores the use of this compound as an additive in the ozone-initiated oxidation of cumene. While the abstract doesn't provide specific results, it suggests that the presence of this compound influences the oxidation process []. Further investigation into the full text of the research paper is needed to understand the specific interactions, downstream effects, and whether this compound acts as a catalyst or promoter in this specific reaction.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.